molecular formula C14H11ClFN3S B7749874 (1Z,N'E)-N'-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid

(1Z,N'E)-N'-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid

Cat. No.: B7749874
M. Wt: 307.8 g/mol
InChI Key: XPKKIPOQFBYVMP-RQZCQDPDSA-N
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Description

(1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of hydrazonothioic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with N-phenylcarbamohydrazonothioic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid include other hydrazonothioic acids and their derivatives, such as:

  • (1Z,N’E)-N’-(2-chlorobenzylidene)-N-phenylcarbamohydrazonothioic acid
  • (1Z,N’E)-N’-(2-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid

Uniqueness

The uniqueness of (1Z,N’E)-N’-(2-chloro-6-fluorobenzylidene)-N-phenylcarbamohydrazonothioic acid lies in its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3S/c15-12-7-4-8-13(16)11(12)9-17-19-14(20)18-10-5-2-1-3-6-10/h1-9H,(H2,18,19,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKIPOQFBYVMP-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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